![molecular formula C19H23FN6O2S B2795604 2-(4-fluorophenoxy)-N-(2-(6-(methylthio)-4-(propylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide CAS No. 946313-09-3](/img/structure/B2795604.png)
2-(4-fluorophenoxy)-N-(2-(6-(methylthio)-4-(propylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-fluorophenoxy)-N-(2-(6-(methylthio)-4-(propylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide is a useful research compound. Its molecular formula is C19H23FN6O2S and its molecular weight is 418.49. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
The compound 2-(4-fluorophenoxy)-N-(2-(6-(methylthio)-4-(propylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide (CAS Number: 946313-09-3) belongs to a class of pyrazolo[3,4-d]pyrimidine derivatives known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Structural Characteristics
The molecular formula of the compound is C19H23FN6O2S, with a molecular weight of 418.5 g/mol. The structure features a pyrazolo[3,4-d]pyrimidine core, which is often associated with significant biological activity due to its ability to interact with various biological targets.
Anticancer Properties
Recent studies have highlighted the anticancer potential of pyrazolo[3,4-d]pyrimidine derivatives. For instance, compounds within this class have been investigated for their inhibitory effects on various kinases implicated in cancer progression, such as the Mer kinase. In particular, UNC1062, a related pyrazolopyrimidine compound, demonstrated potent inhibition of Mer kinase activity (IC50 = 1.1 nM) and showed efficacy in reducing colony formation in tumor cells .
Anti-inflammatory Effects
The anti-inflammatory properties of compounds similar to this compound have been documented in several studies. For example, a series of pyrazolo[3,4-d]pyrimidine derivatives exhibited significant inhibition of prostaglandin synthesis, indicating their potential as anti-inflammatory agents . The LD50 values for these compounds were reported to be above 1100 mg/kg, suggesting a favorable safety profile compared to traditional NSAIDs like Diclofenac .
The biological activity of this compound can be attributed to its interaction with specific molecular targets:
- Kinase Inhibition : Similar compounds have shown the ability to inhibit kinases involved in signaling pathways that regulate cell proliferation and survival.
- Prostaglandin Inhibition : The compound's structure allows it to interfere with the cyclooxygenase pathway, leading to reduced inflammation and pain.
Table 1: Summary of Biological Activities
Applications De Recherche Scientifique
The biological activity of this compound primarily revolves around its ability to inhibit key enzymes and receptors involved in cancer progression:
- Epidermal Growth Factor Receptor (EGFR) : Inhibition reduces proliferation in cancer cells.
- Vascular Endothelial Growth Factor Receptor (VEGFR) : Targeting this receptor inhibits angiogenesis, a critical process in tumor growth.
- Dihydrofolate Reductase (DHFR) : Similar compounds have shown significant inhibition of DHFR, crucial for DNA synthesis and cell division.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds derived from the pyrazolo[3,4-d]pyrimidine scaffold. The following data summarizes findings from various research studies:
Compound | Target | IC50 (µM) | Cell Line |
---|---|---|---|
5i | EGFR | 0.3 | MCF-7 |
5i | VEGFR2 | 7.60 | MCF-7 |
7f | DHFR | Not Specified | Methotrexate-resistant |
These results indicate potent antiproliferative effects against several cancer cell lines, including breast (MCF-7), colon (HCT116), and liver (HePG-2) cancers.
Structure-Activity Relationship (SAR)
The modifications on the pyrazolo[3,4-d]pyrimidine core significantly influence biological activity:
- Fluorophenoxy Group : Enhances binding affinity to targets.
- Methylthio and Propylamino Substituents : Improve solubility and bioavailability.
Study on Compound 5i
A detailed investigation into compound 5i revealed its effectiveness as a dual EGFR/VEGFR inhibitor. In vitro assays demonstrated significant inhibition of tumor growth in MCF-7 models, highlighting its potential as a therapeutic agent in cancer treatment.
DHFR Inhibition Study
The compound's structural similarities with known DHFR inhibitors suggest a promising avenue for further research into its use in overcoming drug resistance in cancer therapy.
Propriétés
IUPAC Name |
2-(4-fluorophenoxy)-N-[2-[6-methylsulfanyl-4-(propylamino)pyrazolo[3,4-d]pyrimidin-1-yl]ethyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23FN6O2S/c1-3-8-22-17-15-11-23-26(18(15)25-19(24-17)29-2)10-9-21-16(27)12-28-14-6-4-13(20)5-7-14/h4-7,11H,3,8-10,12H2,1-2H3,(H,21,27)(H,22,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DRFPGLLZZDNPJW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC1=C2C=NN(C2=NC(=N1)SC)CCNC(=O)COC3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23FN6O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.